molecular formula C17H17N7O B2861810 3-(1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazine-1-carbonyl]pyridazine CAS No. 1351660-40-6

3-(1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazine-1-carbonyl]pyridazine

Cat. No.: B2861810
CAS No.: 1351660-40-6
M. Wt: 335.371
InChI Key: MZWJALZRVNKTNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-Pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazine-1-carbonyl]pyridazine is a synthetic organic compound featuring a nitrogen-rich heteroaromatic core, which is of significant interest in medicinal chemistry and drug discovery research. This molecule is constructed from a central pyridazine ring, which is substituted at the 3-position with a 1H-pyrazol-1-yl group and at the 6-position with a 4-(pyridin-2-yl)piperazine-1-carbonyl moiety . The piperazine ring is known to adopt a chair conformation, and the aromatic systems can exhibit near-planarity, which may influence molecular packing and interaction with biological targets . Compounds with pyridazine and pyrazole cores are widely explored due to their ability to facilitate hydrogen bonding and π-stacking interactions with various enzymes and receptors . The integration of a piperazine linker, a common feature in pharmacologically active compounds, can enhance solubility and provide a vector for attaching diverse aromatic systems like the pyridinyl group, potentially modulating receptor binding kinetics and bioavailability . This specific molecular architecture makes it a valuable chemical tool for researchers investigating new ligands for central nervous system (CNS) targets, kinase inhibitors, and other therapeutic areas. The product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(6-pyrazol-1-ylpyridazin-3-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O/c25-17(14-5-6-16(21-20-14)24-9-3-8-19-24)23-12-10-22(11-13-23)15-4-1-2-7-18-15/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWJALZRVNKTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogues differ in substituents on the pyridazine core, influencing physicochemical and biological properties:

Compound Name 3-Position Substituent 6-Position Substituent Molecular Weight (g/mol) Key Features References
Target Compound 1H-Pyrazol-1-yl 4-(Pyridin-2-yl)piperazine-1-carbonyl ~382.39 Carbonyl bridge enhances rigidity; pyridin-2-yl improves π-stacking
3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine Piperidin-1-yl 1H-Pyrazol-1-yl ~271.34 Piperidine lacks basic N for H-bonding; lower solubility in polar solvents
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine Aniline 1H-Pyrazol-1-yl ~263.29 Planar structure with S(6) H-bond motif; lacks piperazine-carbonyl group
3-(1-Piperazinyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine 1-Piperazinyl 1H-1,2,4-Triazol-1-yl ~272.29 Triazole offers additional H-bonding sites; no carbonyl linkage
BI85100 (3-[(3-Methoxyphenyl)sulfanyl]-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine) 3-Methoxyphenylsulfanyl 4-[4-(Pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl ~490.62 Extended structure with sulfanyl group; increased steric bulk

Unique Advantages of the Target Compound

  • Dual Binding Motifs: Pyrazole (hydrogen bond donor/acceptor) and pyridin-2-ylpiperazine (basic N for protonation) enable multitarget engagement.

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